molecular formula C14H20ClN5O2 B2784156 Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 2411236-46-7

Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2784156
CAS No.: 2411236-46-7
M. Wt: 325.8
InChI Key: OFPLABXXRKIGGX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine ring. One common method is the reaction of 4-chloro-1,3,5-triazin-2-yl with 2,5-diazabicyclo[2.2.2]octane under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the precise conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazine ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential as a bioactive molecule

Medicine: The compound's derivatives have been explored for their medicinal properties, including potential use as antiviral, antibacterial, and anticancer agents.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to its biological activity. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Terbuthylazine: A herbicide with a similar triazine structure.

  • Atrazine: Another herbicide used in agriculture.

  • Cyclophosphamide: A chemotherapy drug with a different bicyclic structure.

Uniqueness: Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate stands out due to its unique bicyclic structure and the presence of the triazine ring, which provides it with distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[222]octane-2-carboxylate in various scientific fields and its potential applications

Properties

IUPAC Name

tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O2/c1-14(2,3)22-13(21)20-7-9-4-5-10(20)6-19(9)12-17-8-16-11(15)18-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLABXXRKIGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C3=NC(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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